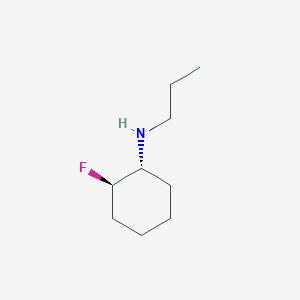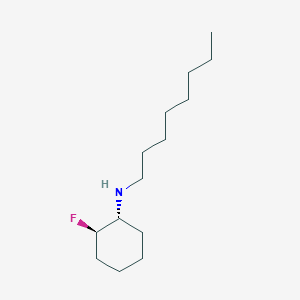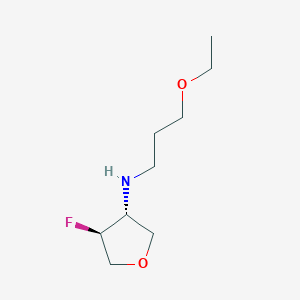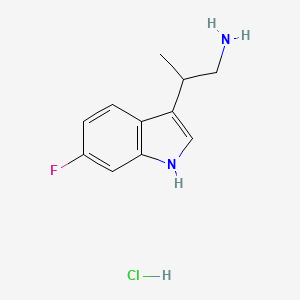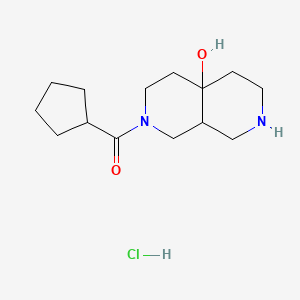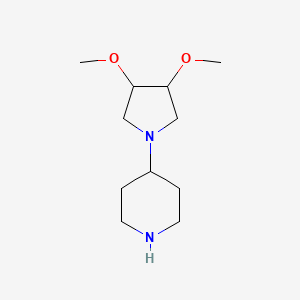
4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine
Descripción general
Descripción
4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine is a heterocyclic compound that features both a pyrrolidine and a piperidine ring These structures are commonly found in various biologically active molecules and pharmaceutical agents
Aplicaciones Científicas De Investigación
4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Análisis Bioquímico
Biochemical Properties
4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the piperidine ring is known to interact with enzymes involved in neurotransmitter synthesis and degradation, potentially affecting neurological processes . The pyrrolidine moiety, on the other hand, can interact with proteins involved in cell signaling pathways, modulating their activity and leading to changes in cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain cell types . Additionally, it can affect metabolic pathways by interacting with enzymes involved in energy production, thereby influencing cellular energy levels and overall metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, it may inhibit or activate enzymes involved in neurotransmitter synthesis, leading to changes in neurotransmitter levels and affecting neurological function . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its activity over extended periods . It may degrade under specific conditions, leading to a loss of activity and changes in its effects on cells . Long-term studies have also indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as reducing inflammation and modulating neurotransmitter levels . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the citric acid cycle, affecting energy production and overall cellular metabolism . Additionally, this compound may interact with cofactors such as NADH and FADH2, modulating their activity and impacting metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . For example, it may bind to transporters involved in neurotransmitter uptake, influencing its distribution in neuronal tissues and affecting neurological function . Additionally, its accumulation in specific tissues can lead to localized effects, such as reducing inflammation in targeted areas .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence energy production and metabolic processes . Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dimethoxy-1-bromobutane with piperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler piperidine derivative.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions include various substituted piperidines and pyrrolidines, depending on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The methoxy groups enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog without the methoxy groups.
Piperidine: Another analog lacking the pyrrolidine ring.
N-(piperidine-4-yl)benzamide: A compound with similar structural features but different functional groups
Uniqueness
4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings, along with methoxy groups.
Propiedades
IUPAC Name |
4-(3,4-dimethoxypyrrolidin-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-14-10-7-13(8-11(10)15-2)9-3-5-12-6-4-9/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETTYCYSDPLKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R,2R)-2-fluorocyclopentyl]-3-methylaniline](/img/structure/B1531520.png)
![4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531522.png)
![5-methyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531528.png)
![1-(prop-2-yn-1-yl)-5-(propan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531529.png)
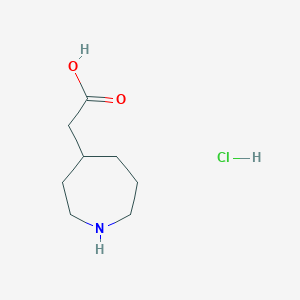
![1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1531532.png)
![3-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531533.png)
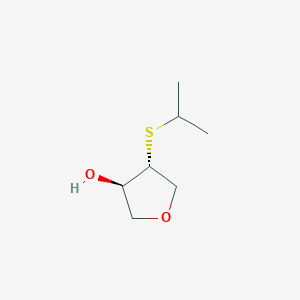
![6-Phenyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531535.png)
